5-Amino-1-phenylpyrazole

Analytical Chemistry Ion Mobility Spectrometry Pyrazole Protonation

Select 5-Amino-1-phenylpyrazole (CAS 826-85-7) for reliable medicinal and agrochemical R&D. The unique 5-amino-1-phenyl substitution is critical for kinase inhibitor (RIP2/p38α), insect GABA receptor, and selective herbicide synthesis. Generic isomers are not equivalent. Available in research quantities with verified ≥98% purity; ideal for hit-to-lead optimization.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 826-85-7
Cat. No. B052862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-phenylpyrazole
CAS826-85-7
Synonyms(2-Phenyl-2H-pyrazol-3-yl)amine;  1-Phenyl-1H-pyrazol-5-amine;  1-Phenyl-5-aminopyrazole;  5-Amino-1-phenyl-1H-pyrazole;  5-Amino-1-phenylpyrazole;  NSC 75786
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)N
InChIInChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
InChIKeyZVNYYNAAEVZNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-phenylpyrazole (CAS 826-85-7): A Differentiated Pyrazole Scaffold for Fragment-Based Discovery and Agrochemical Intermediates


5-Amino-1-phenylpyrazole (CAS 826-85-7) is a heterocyclic compound characterized by a pyrazole ring with an amino group at the 5-position and a phenyl substituent at the 1-position, exhibiting a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol [1]. This compound serves as a foundational fragment and versatile synthetic intermediate across medicinal chemistry and agrochemical research, with established roles in the construction of enzyme inhibitors, GABA receptor modulators, and selective herbicides . Its commercial availability is marked by defined purity specifications, including a GC purity minimum of 98.0% and a melting point range of 42.0 to 46.0 °C, ensuring reliability for procurement [2].

Why 5-Amino-1-phenylpyrazole Cannot Be Casually Substituted by Positional Isomers or Alternative Cores


The precise substitution pattern on the pyrazole core is critical for its protonation behavior, synthetic utility, and biological performance, making generic substitution with its 3- or 4-amino positional isomers or alternative 1-substituents untenable. The 5-amino-1-phenyl substitution pattern confers a unique electronic environment and reactivity profile that directly impacts its efficacy as a building block and as a scaffold for downstream functionalization . Data demonstrates that protonated 5-amino-1-phenylpyrazole exhibits higher ion mobility than its 3- and 4-isomers, a direct consequence of its distinct protonation mechanism on the endocyclic nitrogen [1]. This structural nuance translates to differences in molecular recognition and synthetic trajectory, meaning that a change in the amino group position is not an equivalent substitution but a fundamental change in compound properties.

Quantitative Differentiation of 5-Amino-1-phenylpyrazole Against Closest Analogs: A Procurement-Focused Evidence Guide


Ion Mobility Spectrometry (IMS) Differentiation from 3- and 4-Amino Positional Isomers

The reduced mobility of protonated 5-amino-1-phenylpyrazole was measured to be higher than that of its 3- and 4-amino positional isomers via ion mobility spectrometry (IMS) [1]. This experimental finding is attributed to a distinct protonation mechanism where the 5-isomer is preferentially protonated on the endocyclic nitrogen, leading to charge delocalization and a reduced interaction with drift gas molecules [1].

Analytical Chemistry Ion Mobility Spectrometry Pyrazole Protonation

Protonation Mechanism Divergence from 5-Amino-1-methylpyrazole

In contrast to the behavior of 5-amino-1-phenylpyrazole, protonated 5-amino-1-methylpyrazole exhibits a slightly lower mobility than its isomers, which is indicative of a different protonation mechanism [1]. The phenyl ring in 5-amino-1-phenylpyrazole contributes to the unique delocalization that results in higher mobility, a property not shared by the methyl-substituted analog [1].

Physical Organic Chemistry Protonation Mechanism Ion Mobility

Herbicidal Selectivity: Improved Crop Compatibility vs. 4-Cyano-5-amino-1-phenylpyrazoles

According to patent literature, certain substituted 5-amino-1-phenylpyrazoles demonstrate substantially improved compatibility with important crop plants compared to the 4-cyano-5-amino-1-phenylpyrazoles known from the prior art, such as 4-cyano-5-propionylamino-1-(2,4,6-trichlorophenyl)-pyrazole [1]. This improvement is noted in addition to an enhanced herbicidal action against specific weeds [1].

Agrochemistry Herbicide Selectivity

RIP2 Kinase Inhibition Potency of a Core Derivative (5-Amino-1-phenylpyrazole-4-carboxamide)

The derivative 5-amino-1-phenylpyrazole-4-carboxamide is reported as a potent inhibitor of Receptor Interacting Protein 2 (RIP2) kinase [1]. While the parent scaffold is a fragment, its 4-carboxamide derivative demonstrates a defined IC50 of 8.00e+4 nM (80 µM) [REFS-1, REFS-2], and its binding mode is characterized by X-ray crystallography at 2.94 Å resolution (PDB ID: 6SZE) [1]. This derivative also shows promising kinase selectivity profiles as part of a novel pyrazolocarboxamide series [1].

Kinase Inhibition Fragment-Based Drug Discovery RIP2 Kinase

p38α MAP Kinase Inhibition by a Core Derivative

Derivatives of the 5-amino-1-phenylpyrazole scaffold have been reported to inhibit p38α MAP kinase [1]. A related compound in this series demonstrates an IC50 of 2.30 µM against human recombinant active p38α MAP kinase [1].

Kinase Inhibition p38 MAPK Anti-inflammatory

GABA Receptor Potency and Insecticidal Selectivity of Functionalized Derivatives

A series of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles has been synthesized and evaluated for insecticidal activity through GABA channel blockage [1]. These derivatives demonstrated selectivity for insect versus mammalian GABA receptors in in vitro and in vivo assays, highlighting the potential for developing selective insecticides [1]. Specific structural modifications, such as a nitrile function at the C-4 position, were associated with high binding affinity for GABA receptors [1].

Insecticide GABA Receptor Agrochemical

Optimal Procurement and Research Scenarios for 5-Amino-1-phenylpyrazole


Fragment-Based Drug Discovery Targeting RIP2 or p38 Kinases

5-Amino-1-phenylpyrazole is an ideal fragment for initiating a kinase inhibitor program. The core scaffold itself has been co-crystallized with RIP2 kinase, and its derivatives have shown inhibition against RIP2 (IC50 = 80 µM) and p38α (IC50 = 2.30 µM) [REFS-1, REFS-2, REFS-3]. Its well-defined synthesis and commercial availability at >98.0% purity make it a reliable starting point for hit-to-lead optimization campaigns.

Design of Selective Herbicides with Improved Crop Safety

Procure 5-amino-1-phenylpyrazole as a core intermediate for the synthesis of novel herbicides. Patent literature indicates that appropriately substituted 5-amino-1-phenylpyrazoles offer substantially improved crop compatibility compared to earlier 4-cyano-substituted analogs, in addition to enhanced weed control [4]. This positions the compound as a strategic building block for developing next-generation, safer agrochemicals.

Development of Insect-Selective GABAergic Insecticides

Utilize 5-amino-1-phenylpyrazole as the foundational heterocycle for creating insecticides that selectively target insect GABA receptors. Research has shown that derivatives, particularly those with a 3-thiomethyl and 4-heteroaryl substitution pattern, exhibit high affinity and selectivity for insect over mammalian GABA channels, a critical safety feature for agricultural applications [5].

Synthesis of CYP2C9 Probes for Drug Metabolism Studies

5-Amino-1-phenylpyrazole is a key reagent for the synthesis of sulfaphenazole derivatives, which serve as potent and selective inhibitors of the human liver cytochrome P450 2C9 enzyme [6]. These derivatives are essential tools for studying CYP2C9-mediated drug metabolism and assessing potential drug-drug interactions in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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